Methyl alpha-D-xylofuranoside
CAS No.: 1824-96-0
Cat. No.: VC21201418
Molecular Formula: C6H12O5
Molecular Weight: 164.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1824-96-0 |
|---|---|
| Molecular Formula | C6H12O5 |
| Molecular Weight | 164.16 g/mol |
| IUPAC Name | (2R,3R,4R,5S)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol |
| Standard InChI | InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4+,5-,6+/m1/s1 |
| Standard InChI Key | NALRCAPFICWVAQ-MOJAZDJTSA-N |
| Isomeric SMILES | CO[C@@H]1[C@@H]([C@H]([C@H](O1)CO)O)O |
| SMILES | COC1C(C(C(O1)CO)O)O |
| Canonical SMILES | COC1C(C(C(O1)CO)O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
Methyl alpha-D-xylofuranoside contains a five-membered furanose ring with a methoxy group at the anomeric position in the alpha configuration. The molecular formula of the compound is C6H12O5, with a molecular weight of 164.16 g/mol. The structure includes four stereogenic centers, all of which have defined configurations as indicated by its systematic name: (2R,3R,4R,5S)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol .
The compound can be represented by several structural descriptors:
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IUPAC Name: (2R,3R,4R,5S)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol
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InChI: InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4+,5-,6+/m1/s1
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InChIKey: NALRCAPFICWVAQ-MOJAZDJTSA-N
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SMILES: CO[C@@H]1C@@HO
Physical and Chemical Properties
Methyl alpha-D-xylofuranoside exhibits physical and chemical properties that are characteristic of furanoside compounds. The detailed properties of this compound are summarized in Table 1.
Table 1: Physical and Chemical Properties of Methyl alpha-D-xylofuranoside
The compound has a relatively high polarity, as indicated by its topological polar surface area of 79.2 Ų, and it is likely to be soluble in water and other polar solvents due to the presence of multiple hydroxyl groups. The negative XLogP3 value (-1.6) further confirms its hydrophilic nature. The presence of three hydrogen bond donors and five hydrogen bond acceptors suggests that the molecule can form extensive hydrogen bonding networks, which significantly influences its crystal structure and solubility properties .
Spectroscopic Data
Spectroscopic data, including NMR and mass spectrometry, are essential for the structural characterization and identification of Methyl alpha-D-xylofuranoside. According to the search results, spectral information for this compound is available through databases like PubChem and SpectraBase, providing valuable reference data for researchers working with this compound .
The mass spectrometry data for Methyl alpha-D-xylofuranoside shows characteristic fragmentation patterns:
These fragmentation patterns are consistent with the structure of the compound and can be used for its identification in analytical studies.
Synthesis and Preparation
The synthesis of Methyl alpha-D-xylofuranoside typically involves the reaction of D-xylose with methanol in the presence of an acid catalyst. This glycosylation reaction can yield both alpha and beta anomers, but the alpha form is more commonly isolated and studied due to its specific stereochemical properties. The reaction mechanism involves the protonation of the hydroxyl group at the anomeric carbon of D-xylose, followed by the formation of an oxocarbenium ion intermediate. Methanol then attacks this intermediate to form the glycosidic bond, resulting in the formation of Methyl alpha-D-xylofuranoside.
The synthetic route to Methyl alpha-D-xylofuranoside requires careful control of reaction conditions to achieve high stereoselectivity and yield. Factors such as temperature, reaction time, and the choice of acid catalyst can significantly influence the outcome of the reaction. The purification of the compound typically involves recrystallization or chromatographic techniques to separate it from the beta anomer and other reaction byproducts. This synthetic approach provides researchers with a reliable method for obtaining pure Methyl alpha-D-xylofuranoside for various applications in carbohydrate chemistry and biological studies.
Structural Studies
X-ray Crystallography
Highly accurate and precise crystal structures of Methyl alpha-D-xylofuranoside have been determined at 100 K using X-ray crystallography. These studies provide detailed information about the bond lengths, bond angles, and ring conformation of the compound. The structure is characterized by a five-membered ring with specific hydrogen bonding patterns that influence its conformation. The availability of high-resolution crystallographic data has contributed significantly to our understanding of the structural properties of this compound and related furanoside derivatives .
Applications in Research
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